molecular formula C12H16N2O4S B13514181 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid CAS No. 1190391-81-1

2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid

Cat. No.: B13514181
CAS No.: 1190391-81-1
M. Wt: 284.33 g/mol
InChI Key: KCDYGQQYGFBDTN-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid is an organic compound that features a thiazole ring fused to a cyclopentane ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used as an intermediate in organic synthesis due to its unique structure and reactivity .

Preparation Methods

The synthesis of 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid typically involves the reaction of 2-aminothiazole with tert-butoxycarbonyl anhydride to protect the amino group. This is followed by cyclization and further functionalization to introduce the carboxylic acid group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include inhibition of key enzymes in metabolic processes, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid can be compared with other similar compounds, such as:

    2-Aminothiazole: A simpler structure without the Boc protection and cyclopentane ring.

    2-(Boc-amino)-thiazole-4-carboxylic Acid: Lacks the cyclopentane ring but has similar functional groups.

    2-(Boc-amino)-5,6-dihydro-4H-thiazole-4-carboxylic Acid: Similar structure but without the cyclopentane ring.

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties .

Properties

CAS No.

1190391-81-1

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-10-13-8-6(9(15)16)4-5-7(8)19-10/h6H,4-5H2,1-3H3,(H,15,16)(H,13,14,17)

InChI Key

KCDYGQQYGFBDTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)CCC2C(=O)O

Origin of Product

United States

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